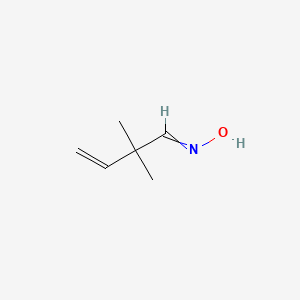

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine

Description

Properties

CAS No. |

922142-79-8 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

N-(2,2-dimethylbut-3-enylidene)hydroxylamine |

InChI |

InChI=1S/C6H11NO/c1-4-6(2,3)5-7-8/h4-5,8H,1H2,2-3H3 |

InChI Key |

PBIPXDKGRPLVSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine typically involves the reaction of hydroxylamine with 2,2-dimethylbut-3-en-1-aldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.

Major Products Formed

Oxidation: Oximes or nitroso compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine plays a crucial role in organic synthesis, particularly in the formation of complex nitrogen-containing compounds. It can serve as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Case Study: Synthesis of Nitrogen Heterocycles

A significant application involves the use of hydroxylamines in the synthesis of nitrogen heterocycles. For instance, this compound can be utilized in reactions that lead to the formation of spirocyclic compounds, which are important in medicinal chemistry due to their biological activities.

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| Spiro[3.3]heptane derivatives | N-Heterocycle formation | 52% |

Biological Applications

In biological research, hydroxylamines are known for their mutagenic properties and are used to induce specific mutations in DNA. This application is particularly relevant in genetic studies and biotechnology.

Case Study: DNA Mutagenesis

Hydroxylamines like this compound have been shown to induce C:G to T:A transitions in DNA sequences. This property allows researchers to study gene function and regulation by introducing targeted mutations.

| Mutation Type | Induction Method | Specificity |

|---|---|---|

| C:G to T:A Transition | Hydroxylamine treatment | High specificity |

Environmental Chemistry

Hydroxylamines are also utilized in environmental chemistry for their role in nitrogen removal processes. They can enhance microbial activity in wastewater treatment systems.

Case Study: Nitrogen Removal Process

Recent studies have demonstrated that hydroxylamines can significantly improve nitrogen removal rates in wastewater treatment by promoting microbial synergy and competition.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Nitrogen Removal Rate (g N/L/d) | 0.05 | 0.30 |

| Nitrogen Loading Rate (g N/L/d) | 0.10 | 0.40 |

Industrial Applications

In industrial settings, hydroxylamines are employed as reducing agents and intermediates for various chemical processes. Their ability to act as antioxidants makes them valuable in food preservation and polymer production.

Case Study: Polymer Production

Hydroxylamines are used in the synthesis of polymers where they function as chain transfer agents or stabilizers, enhancing the properties of the final product.

| Application | Compound Used | Effect on Product |

|---|---|---|

| Polymer Stabilization | Hydroxylamine derivatives | Improved thermal stability |

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. Additionally, it may participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine with structurally or functionally related hydroxylamine derivatives, emphasizing substituent effects on synthesis, bioactivity, and metabolic behavior.

Structural and Functional Comparisons

Metabolic and Enzymatic Interactions

- Aromatic Derivatives: N-(2-Methoxyphenyl)hydroxylamine is metabolized by CYP1A and CYP2E1 enzymes to o-aminophenol and o-anisidine, with species-specific variations (e.g., rabbits vs. rats) . The methoxy group facilitates enzymatic reduction and redox cycling.

- Bis(hydroxylamine) Compounds : The presence of dual hydroxylamine groups enhances binding to trehalase, with binding affinities exceeding control ligands (−8.7 vs. −6.3 kcal/mol) .

- Aliphatic Derivatives: O-Ethyl hydroxylamine exhibits non-enzymatic radical scavenging, whereas N-substituted analogs like the target compound may prioritize enzymatic interactions due to nitrogen coordination .

- Target Compound : The 2,2-dimethylbut-3-en-1-ylidene group likely impedes CYP access, reducing metabolic oxidation. This contrasts with aromatic derivatives, where planar structures favor enzyme binding .

Biological Activity

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydroxylamine with appropriate carbonyl compounds. The specific synthetic pathway can vary, but a common method involves the use of 2,2-dimethylbut-3-enal as a precursor.

Antioxidant Properties

Research indicates that compounds with hydroxylamine functional groups often exhibit antioxidant activities. These properties are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that similar hydroxylamine derivatives can inhibit pro-inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.

Anticancer Activity

Preliminary data suggest that this compound may have anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.

Case Studies

-

Antioxidant Activity Study

- Objective : To evaluate the antioxidant potential of this compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited significant radical scavenging activity compared to standard antioxidants.

- : this compound has potential as a natural antioxidant agent.

-

Anti-inflammatory Study

- Objective : To assess the anti-inflammatory effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.

- Method : Measurement of cytokine levels (TNF-alpha, IL-6) post-treatment.

- Results : The compound reduced cytokine production significantly.

- : Suggests a mechanism for reducing inflammation through modulation of cytokine release.

-

Anticancer Activity Study

- Objective : To determine the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay for cell viability.

- Results : Significant reduction in cell viability was observed at higher concentrations.

- : Indicates potential for development as an anticancer agent.

Data Table

Research Findings and Implications

The biological activities associated with this compound suggest its potential as a therapeutic agent in various conditions. The antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress-related diseases. Its anti-inflammatory effects may find applications in treating chronic inflammatory conditions. Furthermore, the anticancer activity warrants further investigation into its mechanisms and potential development into a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine, and how is purity validated?

- Methodology : Synthesis typically involves condensation of hydroxylamine derivatives with α,β-unsaturated ketones or aldehydes under acidic or basic conditions. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, λ = 254 nm) coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical to confirm stereochemistry and absence of side products .

Q. Which analytical techniques are optimal for detecting this compound in biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is preferred for sensitivity. Solid-phase extraction (SPE) using C18 cartridges can isolate the compound from plasma or urine. Quantify via calibration curves with deuterated internal standards to correct for matrix effects. Gas chromatography (GC) with flame ionization detection (FID) may be used for volatile derivatives .

Q. What are the primary metabolic pathways of this compound, and which enzymes mediate its biotransformation?

- Methodology : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH to identify phase I metabolites. Use CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A, ketoconazole for CYP3A) to delineate enzymatic contributions. Metabolites can be profiled via HPLC or LC-MS. Preliminary data suggest CYP1A and CYP2E1 subfamilies may dominate oxidation or reduction reactions, analogous to N-(2-methoxyphenyl)hydroxylamine .

Advanced Research Questions

Q. How can contradictory data on metabolic reduction vs. oxidation pathways be resolved experimentally?

- Methodology :

Enzyme induction : Pre-treat animal models with CYP inducers (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) and compare metabolite ratios using microsomal incubations .

Isotope labeling : Use ¹⁸O-labeled H₂O or NADPH to trace oxygen incorporation in oxidative metabolites.

Recombinant CYPs : Test individual CYP isoforms (e.g., CYP1A2, CYP2E1) in reconstituted systems to isolate specific activities .

Q. What in vitro models are suitable for assessing genotoxicity and DNA adduct formation?

- Methodology :

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation to screen for mutagenicity.

- 32P-postlabeling : Detect DNA adducts in human bladder epithelial cells (e.g., T24 line) exposed to the compound. Compare adduct profiles to known carcinogens like o-anisidine .

- Comet assay : Quantify DNA strand breaks in HepG2 cells after 24-hour exposure .

Q. How can computational modeling predict reactivity and interaction with biological targets?

- Methodology :

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs) to predict sites of metabolic activation (e.g., nitrenium ion formation) .

- Molecular docking : Simulate interactions with CYP active sites (e.g., CYP1A2 PDB: 2HI4) using AutoDock Vina. Validate predictions with mutagenesis studies on key residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported metabolic byproducts (e.g., nitroso derivatives vs. aminophenols)?

- Methodology :

pH-dependent stability assays : Incubate metabolites at pH 4.5 vs. 7.4 to assess non-enzymatic degradation .

Time-resolved MS/MS : Capture short-lived intermediates (e.g., nitroso compounds) using rapid sampling techniques.

Cross-species comparison : Repeat experiments with microsomes from multiple species (rat, rabbit, human) to identify conserved vs. divergent pathways .

Stability and Degradation

Q. What conditions accelerate hydrolytic or radiation-induced degradation, and how are degradation products characterized?

- Methodology :

- Forced degradation : Expose the compound to γ-radiation (e.g., ⁶⁰Co source) or UV light (254 nm) and monitor via GC-MS for volatile products (e.g., ethylene, CO) .

- Hydrolytic studies : Use buffers at varying pH (1–13) and temperatures (25–60°C). Identify hydrolysis products (e.g., ketones, hydroxylamines) via LC-TOF-MS .

Toxicity Mechanism Elucidation

Q. What role do reactive oxygen species (ROS) play in the compound’s cytotoxicity?

- Methodology :

ROS assays : Measure superoxide (O₂⁻) and hydroxyl radical (•OH) generation in HepG2 cells using DCFH-DA probes.

Antioxidant modulation : Co-treat cells with N-acetylcysteine (NAC) or catalase to confirm ROS-mediated toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.